Cas no 920761-14-4 (Propanamide, 2-[bis(phenylmethyl)amino]-N,N-dimethyl-)

Propanamide, 2-[bis(phenylmethyl)amino]-N,N-dimethyl- structure
920761-14-4 structure
Product Name:Propanamide, 2-[bis(phenylmethyl)amino]-N,N-dimethyl-
CAS No:920761-14-4
MF:C19H24N2O
MW:296.406664848328
CID:747355
PubChem ID:71422696
Update Time:2025-04-19

Propanamide, 2-[bis(phenylmethyl)amino]-N,N-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • Propanamide, 2-[bis(phenylmethyl)amino]-N,N-dimethyl-
    • 2-(dibenzylamino)-N,N-dimethylpropanamide
    • 920761-14-4
    • N~2~,N~2~-Dibenzyl-N,N-dimethylalaninamide
    • DTXSID50841703
    • Inchi: 1S/C19H24N2O/c1-16(19(22)20(2)3)21(14-17-10-6-4-7-11-17)15-18-12-8-5-9-13-18/h4-13,16H,14-15H2,1-3H3
    • InChI Key: YLEQDKAKAUHISL-UHFFFAOYSA-N
    • SMILES: O=C(C(C)N(CC1C=CC=CC=1)CC1C=CC=CC=1)N(C)C

Computed Properties

  • Exact Mass: 296.188863393g/mol
  • Monoisotopic Mass: 296.188863393g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 310
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 23.6Ų
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